molecular formula C10H7BrClN B1282374 8-(Bromomethyl)-5-chloroquinoline CAS No. 88474-19-5

8-(Bromomethyl)-5-chloroquinoline

Cat. No. B1282374
CAS RN: 88474-19-5
M. Wt: 256.52 g/mol
InChI Key: HZXCAZDTKZDBLK-UHFFFAOYSA-N
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Description

The compound "8-(Bromomethyl)-5-chloroquinoline" is a derivative of quinoline, which is a heterocyclic aromatic organic compound with the formula C9H7N. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of bromomethyl and chloro groups on the quinoline core structure suggests that this compound could be useful for further chemical modifications and might exhibit interesting chemical and physical properties.

Synthesis Analysis

The synthesis of halogenated quinoline derivatives has been explored in several studies. For instance, the synthesis of 5-halo-8-methylquinolines, which are structurally related to "8-(Bromomethyl)-5-chloroquinoline," was achieved by bromination with N-bromosuccinimide, as described in one study . Another related synthesis involved the preparation of 8-methylquinoline-5-carboxylic acid, which was then brominated in the side chain to introduce bromomethyl groups . These methods could potentially be adapted for the synthesis of "8-(Bromomethyl)-5-chloroquinoline."

Molecular Structure Analysis

The molecular structure of quinoline derivatives can significantly influence their chemical and physical properties. For example, the molecular structures of 8-hydroxyquinoline derivatives were determined by single-crystal X-ray diffraction, revealing the impact of substituents on the overall configuration of the molecules . Similarly, the structure of 7-bromoquinolin-8-ol was analyzed, showing intermolecular and weak intramolecular hydrogen bonds . These studies highlight the importance of molecular structure in understanding the behavior of quinoline compounds.

Chemical Reactions Analysis

Quinoline derivatives undergo various chemical reactions due to the reactivity of their substituents. The aromatic chlorination and iodination of 8-methylquinoline have been studied, leading to the formation of 5-halo-8-methylquinolines . Additionally, the reactivity of halogenated quinolines with other reagents can lead to the formation of bifunctional derivatives, as demonstrated in the synthesis of derivatives of 8-methylquinoline-5-carboxylic acid . These reactions are crucial for the further functionalization of quinoline compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure and substituents. Comparative vibrational spectroscopic studies have been conducted on halogenated 8-hydroxyquinolines to understand the effects of different halogens on the vibrational frequencies . Additionally, the electronic properties, such as HOMO-LUMO energies, have been analyzed using Density Functional Theory (DFT) calculations, providing insights into the charge transfer within the molecules . These properties are essential for predicting the behavior of quinoline derivatives in various environments.

Scientific Research Applications

Synthesis and Chemical Properties

8-(Bromomethyl)-5-chloroquinoline, a derivative of quinoline, has various applications in chemical synthesis. Research demonstrates the synthesis of 5-halo-8-methylquinolines, including 5-chloro-8-methylquinoline, which were converted to corresponding 5-halo-8-(bromomethyl)quinolines by bromination (Tochilkin, Gracheva, Kovel'man, & Prokof'ev, 1983). These processes are fundamental for the development of various organic compounds and have potential applications in medicinal chemistry and drug development.

Applications in Drug Synthesis

8-(Bromomethyl)-5-chloroquinoline plays a key role as an intermediate in the synthesis of certain anti-cancer drugs. A study describes the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a crucial intermediate for anti-cancer drugs that inhibit thymidylate synthase (Sheng-li, 2004). This highlights the compound's importance in pharmaceutical research, particularly in the field of oncology.

Analytical Techniques

The compound is also significant in analytical chemistry. A study developed a thin layer chromatography (TLC) method for identifying and quantifying 5,7-dichloroquinolin-8-ol and 5-chloroquinolin-8-ol, closely related compounds (Pavithra et al., 2011). These techniques are vital for quality control in pharmaceuticals, ensuring the purity and concentration of active ingredients in drug formulations.

Corrosion Inhibition Studies

In materials science, derivatives of 8-hydroxyquinoline, which are structurally related to 8-(Bromomethyl)-5-chloroquinoline, have been studied for their corrosion inhibition properties. Research on 5,7-dibromo-8-hydroxyquinoline and 5,7-dichloro-8-hydroxyquinoline revealed their potential as corrosion inhibitors for metals in acidic environments (Rbaa et al., 2018). This suggests that derivatives of 8-(Bromomethyl)-5-chloroquinoline may also have applications in protecting materials from corrosion.

Safety And Hazards

Safety and hazards information for a compound includes its toxicity, flammability, and potential environmental impact. This information is typically found in a compound’s Material Safety Data Sheet .

Future Directions

Future directions could involve further studies on the compound’s properties, potential uses, or reactions. This could also include the development of new synthesis methods or the discovery of new reactions involving the compound .

properties

IUPAC Name

8-(bromomethyl)-5-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN/c11-6-7-3-4-9(12)8-2-1-5-13-10(7)8/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXCAZDTKZDBLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30522381
Record name 8-(Bromomethyl)-5-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30522381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Bromomethyl)-5-chloroquinoline

CAS RN

88474-19-5
Record name 8-(Bromomethyl)-5-chloroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88474-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(Bromomethyl)-5-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30522381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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